1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 1249865-66-4
VCID: VC4857328
InChI: InChI=1S/C10H17N3O/c14-10-2-6-12(7-3-10)8-9-13-5-1-4-11-13/h1,4-5,10,14H,2-3,6-9H2
SMILES: C1CN(CCC1O)CCN2C=CC=N2
Molecular Formula: C10H17N3O
Molecular Weight: 195.266

1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol

CAS No.: 1249865-66-4

Cat. No.: VC4857328

Molecular Formula: C10H17N3O

Molecular Weight: 195.266

* For research use only. Not for human or veterinary use.

1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol - 1249865-66-4

Specification

CAS No. 1249865-66-4
Molecular Formula C10H17N3O
Molecular Weight 195.266
IUPAC Name 1-(2-pyrazol-1-ylethyl)piperidin-4-ol
Standard InChI InChI=1S/C10H17N3O/c14-10-2-6-12(7-3-10)8-9-13-5-1-4-11-13/h1,4-5,10,14H,2-3,6-9H2
Standard InChI Key AIQHSQKDRHEQOR-UHFFFAOYSA-N
SMILES C1CN(CCC1O)CCN2C=CC=N2

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Framework

The compound’s IUPAC name, 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol, reflects its core structure:

  • A piperidine ring (six-membered amine heterocycle) substituted with a hydroxyl (-OH) group at position 4.

  • An ethyl chain at position 1, terminating in a pyrazole ring (five-membered aromatic heterocycle with two adjacent nitrogen atoms) .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1249865-66-4
Molecular FormulaC10H17N3O\text{C}_{10}\text{H}_{17}\text{N}_3\text{O}
Molecular Weight195.26 g/mol
SMILESOC1CCN(CCN2C=CC=N2)CC1
InChI KeyAIQHSQKDRHEQOR-UHFFFAOYSA-N
Physical FormSolid

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the hydroxyl group occupying an equatorial position to minimize steric strain. The ethyl-pyrazole side chain’s flexibility allows for diverse binding interactions in biological systems .

Synthetic Routes and Optimization

Core Piperidine Synthesis

The piperidin-4-ol scaffold is typically synthesized via:

  • Cyclization of 1,5-diaminopentane derivatives under acidic conditions.

  • Reductive amination of glutaraldehyde with ammonia, followed by hydroxylation at position 4 .

Scheme 1: Simplified Synthesis Pathway

Piperidin-4-ol+1-(2-Chloroethyl)pyrazoleBase1-[2-(1H-Pyrazol-1-yl)ethyl]piperidin-4-ol\text{Piperidin-4-ol} + \text{1-(2-Chloroethyl)pyrazole} \xrightarrow{\text{Base}} \text{1-[2-(1H-Pyrazol-1-yl)ethyl]piperidin-4-ol}

Challenges in Scale-Up

  • Low Yield in Alkylation: Competing elimination reactions reduce efficiency. Optimization using polar aprotic solvents (e.g., DMF) and phase-transfer catalysts improves yields to ~70% .

  • Hydroxyl Group Protection: Temporary silylation (e.g., TBDMSCl) prevents unwanted side reactions during alkylation .

Pharmacological and Biological Activity

Antibiotic Adjuvant Activity

Pyrazole-piperidine hybrids (e.g., compound 45 in ) potentiate colistin against Acinetobacter baumannii:

  • Minimum Adjuvant Concentration (MAC): 4 µg/mL, reducing colistin MIC by 128-fold .

  • Proposed mechanism: Disruption of efflux pumps via hydrophobic interactions with transmembrane domains .

Kinase Inhibition Prospects

The pyrazole moiety is a known pharmacophore in PI3Kδ inhibitors (e.g., CPL302253, IC50_{50} = 2.8 nM) . Molecular docking suggests the target compound could occupy the ATP-binding pocket of PI3Kδ, though activity remains untested .

Applications in Drug Discovery

Building Block for SAR Studies

  • Position 4 (-OH): Serves as a handle for derivatization (e.g., esterification, glycosylation) .

  • Pyrazole Ring: Enables π-π stacking with aromatic residues in enzyme active sites .

SupplierCatalog NumberPurityPrice (1 g)
Sigma-AldrichCBR01372>95%$301
BLD PharmTY20079>98%$280

Radioligand Development

The compound’s amine group facilitates 18F^{18}\text{F}-labeling for PET imaging of neurological targets (e.g., σ-1 receptors) .

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